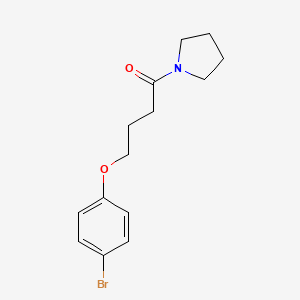
SNAP 94847 hydrochloride
Overview
Description
SNAP 94847 hydrochloride is a high-affinity and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1 receptor). It is used primarily in scientific research to study the effects of blocking the MCH1 receptor, which is involved in various physiological processes such as anxiety, depression, and food intake regulation .
Scientific Research Applications
SNAP 94847 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of MCH1 receptor antagonists.
Biology: Investigates the role of the MCH1 receptor in physiological processes such as neurogenesis and food intake regulation.
Medicine: Explores potential therapeutic applications for anxiety, depression, and obesity by blocking the MCH1 receptor.
Industry: Utilized in the development of new drugs targeting the MCH1 receptor .
Mechanism of Action
SNAP 94847 hydrochloride exerts its effects by selectively binding to the MCH1 receptor, blocking the action of the melanin-concentrating hormone. This inhibition leads to various physiological effects, such as reduced anxiety and depression, decreased food intake, and increased neurogenesis. The molecular targets and pathways involved include the MCH1 receptor and downstream signaling pathways that regulate mood and appetite .
Safety and Hazards
SNAP 94847 hydrochloride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is very toxic if swallowed and poses a risk of serious damage to eyes. Prolonged exposure can cause serious damage to health. There is a possible risk of impaired fertility and harm to the unborn child .
Biochemical Analysis
Biochemical Properties
SNAP 94847 hydrochloride plays a significant role in biochemical reactions by acting as an antagonist to MCHR1. It binds with high affinity to the MCHR1 receptor, with a dissociation constant (Kd) of 530 pM and an inhibition constant (Ki) of 2.2 nM . This compound exhibits minimal cross-reactivity with other G-protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters . The interaction of this compound with MCHR1 inhibits the receptor’s activity, thereby modulating various downstream signaling pathways.
Cellular Effects
This compound influences various cellular processes by modulating MCHR1 activity. It has been shown to increase neurogenesis in the dentate gyrus and decrease food-reinforced operant responding in vivo . The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting MCHR1, which plays a role in regulating mood, appetite, and energy homeostasis . These effects highlight the potential therapeutic applications of this compound in treating conditions such as anxiety, depression, and obesity.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the MCHR1 receptor and inhibiting its activity. This binding prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone (MCH), thereby blocking the downstream signaling pathways associated with MCHR1 activation . The inhibition of MCHR1 by this compound leads to changes in gene expression and enzyme activity, contributing to its observed biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and bioavailability, with a half-life of 5.2 hours in rats . Long-term administration of this compound has been shown to produce sustained effects on locomotion and neurogenesis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of the compound at 20 mg/kg for 21 days resulted in a significant increase in ambulation compared to untreated animals . Higher doses of this compound have been associated with exaggerated locomotor responses and increased neurogenesis . It is essential to consider the potential toxic or adverse effects at high doses to ensure safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with MCHR1. The compound’s inhibition of MCHR1 affects the formation of myo-inositol phosphate, a key metabolite in cellular signaling . This interaction influences metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits good bioavailability and low plasma and blood clearances, indicating efficient transport and distribution . This compound’s interaction with transporters and binding proteins may influence its localization and accumulation within specific tissues, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with MCHR1. The compound’s high affinity for MCHR1 directs it to specific cellular compartments where the receptor is localized . This targeting is crucial for the compound’s activity and function, as it ensures that this compound effectively inhibits MCHR1 and modulates the associated signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SNAP 94847 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
- Formation of the core piperidine structure.
- Introduction of the difluorophenoxy group.
- Coupling with the appropriate aniline derivative.
- Final hydrochloride salt formation.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of the core intermediates.
- Large-scale coupling reactions.
- Purification through crystallization or chromatography.
- Formation of the hydrochloride salt and packaging under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
SNAP 94847 hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
SNAP 94847: The non-hydrochloride form of the compound.
MCH1 receptor antagonists: Other compounds that block the MCH1 receptor, such as T-226296 and ATC0175.
Uniqueness
SNAP 94847 hydrochloride is unique due to its high affinity and selectivity for the MCH1 receptor, with minimal cross-reactivity to other receptors. This specificity makes it a valuable tool for studying the MCH1 receptor’s role in various physiological processes and potential therapeutic applications .
properties
IUPAC Name |
N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F2N2O2.ClH/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25;/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUDFNRQKUBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1399057.png)
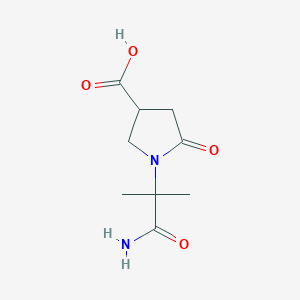
![Pentanoic acid, 5-[(3-iodobenzoyl)amino]-](/img/structure/B1399059.png)

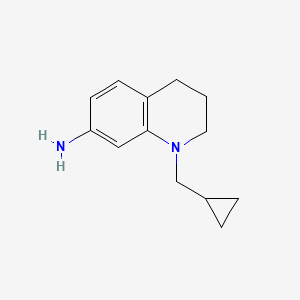
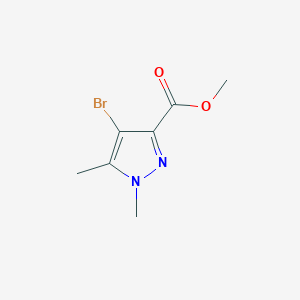
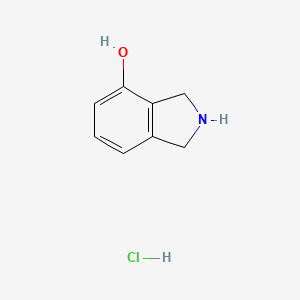
![[3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone](/img/structure/B1399069.png)
acetic acid](/img/structure/B1399070.png)

![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)
![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)
